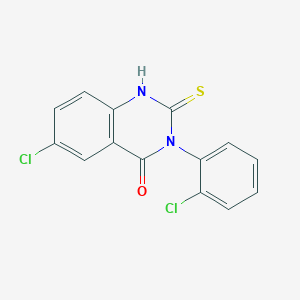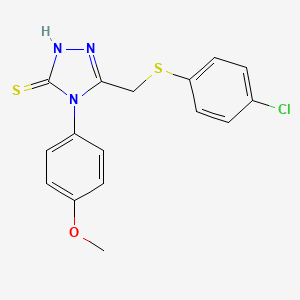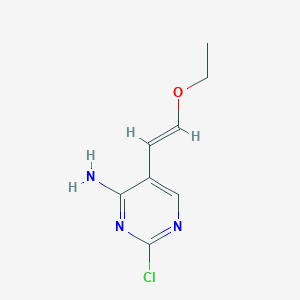
3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridazinone ring, which is further acetylated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Iodophenyl Intermediate: The synthesis begins with the iodination of a phenyl ring to form 4-iodophenyl. This can be achieved using iodine and a suitable oxidizing agent.
Cyclization to Form the Dihydropyridazinone Ring: The iodophenyl intermediate is then subjected to cyclization reactions to form the dihydropyridazinone ring. This step often involves the use of hydrazine derivatives and appropriate catalysts.
Acetylation: The final step involves the acetylation of the dihydropyridazinone ring to form the desired compound. Acetic anhydride or acetyl chloride can be used as acetylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyridazinone ring.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding alcohol and acetic acid.
科学研究应用
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the dihydropyridazinone ring may interact with other biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Iodophenyl acetate: Similar in structure but lacks the dihydropyridazinone ring.
4-Iodophenylacetic acid: Contains an acetic acid group instead of the acetate ester.
4-Iodophenol: A simpler compound with only the iodophenyl group and a hydroxyl group.
Uniqueness
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate is unique due to the presence of both the iodophenyl group and the dihydropyridazinone ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
61442-15-7 |
|---|---|
分子式 |
C12H9IN2O3 |
分子量 |
356.12 g/mol |
IUPAC 名称 |
[1-(4-iodophenyl)-6-oxopyridazin-3-yl] acetate |
InChI |
InChI=1S/C12H9IN2O3/c1-8(16)18-11-6-7-12(17)15(14-11)10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChI 键 |
OZMNCSHMMQHOKS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)

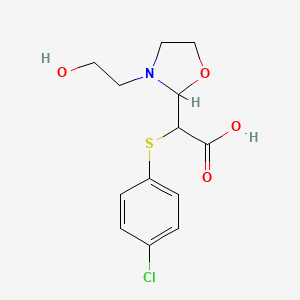
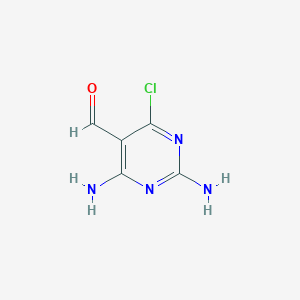
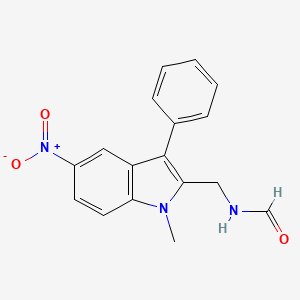
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
